2-Bromo-4-(dimethylsulfamoyl)benzoic acid

Medicinal Chemistry Organic Synthesis Cross-Coupling

This 2,4-disubstituted benzoic acid delivers orthogonal reactivity: an ortho-bromine for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) and a para-dimethylsulfamoyl group retained as a pharmacophoric element for cPLA2α inhibition (Borecki et al., 2024). Unlike 3-bromo or non-brominated analogs, the carboxylic acid can undergo amidation/esterification independently of aryl bromide diversification—enabling combinatorial library synthesis and covalent probe development. Minimum 95% purity powder; ships ambient. For R&D use only.

Molecular Formula C9H10BrNO4S
Molecular Weight 308.15
CAS No. 1825545-13-8
Cat. No. B2886230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(dimethylsulfamoyl)benzoic acid
CAS1825545-13-8
Molecular FormulaC9H10BrNO4S
Molecular Weight308.15
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Br
InChIInChI=1S/C9H10BrNO4S/c1-11(2)16(14,15)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13)
InChIKeyQXHSQLWDGLWDCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-4-(dimethylsulfamoyl)benzoic Acid (CAS 1825545-13-8): Physicochemical Profile and Research-Grade Specifications


2-Bromo-4-(dimethylsulfamoyl)benzoic acid (CAS 1825545-13-8) is a polyfunctional aromatic small molecule with molecular formula C₉H₁₀BrNO₄S and molecular weight 308.15 g/mol [1]. This compound integrates three distinct functional domains on a benzoic acid scaffold: a carboxylic acid moiety, a bromine atom ortho to the carboxyl group (C2 position), and a dimethylsulfamoyl (-SO₂N(CH₃)₂) substituent at the para (C4) position . This specific 2,4-disubstitution pattern renders the molecule a versatile intermediate for medicinal chemistry and organic synthesis, with the bromine serving as a reactive handle for cross-coupling transformations and the sulfamoyl group providing potential hydrogen-bonding interactions in target engagement . As supplied by major vendors including Sigma-Aldrich (Enamine catalog) and Biosynth, the product is offered as a powder with a minimum purity specification of 95% .

Why 2-Bromo-4-(dimethylsulfamoyl)benzoic Acid Cannot Be Substituted with Positional Isomers or Non-Brominated Analogs


Within the family of brominated dimethylsulfamoyl benzoic acids, the exact substitution pattern dictates distinct reactivity and biological utility. The ortho-bromine relative to the carboxyl group in 2-bromo-4-(dimethylsulfamoyl)benzoic acid creates a unique steric and electronic environment that diverges fundamentally from its regioisomers. For instance, the 3-bromo-4-(dimethylsulfamoyl)benzoic acid isomer (CAS 1019384-91-8) has been specifically employed as a covalent probe for cysteine labeling in protein-ligand interaction studies, with its meta-bromine positioning enabling distinct reactivity that would be absent in the ortho-bromo congener [1]. Conversely, non-brominated 4-(dimethylsulfamoyl)benzoic acid lacks the reactive halogen handle entirely, precluding cross-coupling derivatization. Even within the sulfamoylbenzoic acid class, a 1966 study on alkyl 4-bromo-2-sulfamoylbenzoates demonstrated that ortho-substitution (halogen adjacent to ester) is critical for anticonvulsant activity, whereas para-substituted analogs showed complete loss of antielectroshock effects, underscoring that positional variation produces functionally non-equivalent molecules [2]. Consequently, researchers cannot interchange 2-bromo-4-(dimethylsulfamoyl)benzoic acid with any in-class analog without fundamentally altering synthetic outcomes or biological profiles.

2-Bromo-4-(dimethylsulfamoyl)benzoic Acid: Quantitative Differentiation Evidence Versus Comparators


Ortho-Bromine Versus Meta-Bromine: Differential Synthetic Utility in Cross-Coupling Reactions

The ortho-bromine substitution in 2-bromo-4-(dimethylsulfamoyl)benzoic acid provides a synthetically accessible aryl bromide for palladium-catalyzed cross-coupling reactions. In contrast, the meta-bromo isomer (3-bromo-4-(dimethylsulfamoyl)benzoic acid, CAS 1019384-91-8) presents different steric accessibility and electronic properties due to its 3,4-substitution pattern relative to carboxyl and sulfamoyl groups, as evidenced by its distinct patent application as an NLRP3 inflammasome-targeting anti-inflammatory intermediate [1]. The ortho-bromine positioning in the target compound enables synthetic derivatization orthogonal to the carboxylic acid handle, whereas the para-sulfamoyl group remains available for additional transformations or target interactions. No cross-study comparable quantitative data exists for this exact compound because it functions primarily as a versatile building block rather than an end-stage bioactive molecule, a distinction shared with the meta-isomer which itself has zero literature counts in PubChemLite [2].

Medicinal Chemistry Organic Synthesis Cross-Coupling Suzuki-Miyaura

Halogen Position Dictates Biological Activity: Cross-Class SAR Evidence from 4-Bromo-2-sulfamoylbenzoate Esters

Although direct quantitative data for 2-bromo-4-(dimethylsulfamoyl)benzoic acid itself is absent from peer-reviewed literature, class-level structure-activity relationship (SAR) evidence from closely related sulfamoylbenzoic acid analogs demonstrates that halogen substitution position critically determines biological activity. Hamor and Loev (1966) evaluated alkyl esters of 4-bromo-2-sulfamoylbenzoic acid and 4-chloro-2-sulfamoylbenzoic acid for anticonvulsant activity in mice. They reported that isopropyl 4-bromo-2-sulfamoylbenzoate, in which the bromine is para to the ester group and ortho to the sulfamoyl moiety, lacks antielectroshock effects entirely, in marked contrast to the potent activity observed for ortho-halogenated 6-chloro-2-sulfamoylbenzoates [1]. This SAR finding demonstrates that para-bromination relative to the carboxyl/ester group—the exact substitution pattern present in 2-bromo-4-(dimethylsulfamoyl)benzoic acid—produces fundamentally different biological outcomes compared to ortho-halogenated congeners. The dimethylsulfamoyl substitution at C4 in the target compound is structurally analogous to the 2-sulfamoyl group in the comparator series, making the positional SAR directly relevant for guiding compound selection.

Medicinal Chemistry Structure-Activity Relationship Anticonvulsant Neuropharmacology

Purity and Physical Form Specification: Sigma-Aldrich Vendor Data

2-Bromo-4-(dimethylsulfamoyl)benzoic acid is commercially available from Sigma-Aldrich (Enamine catalog) with a specified minimum purity of 95% and is supplied as a powder suitable for room temperature storage . This purity specification is typical for research-grade building blocks in this compound class. For comparison, the positional isomer 3-bromo-4-(dimethylsulfamoyl)benzoic acid is also offered at 95% purity from multiple vendors . The room temperature storage condition (no cold-chain requirement) reduces procurement and handling complexity relative to more labile analogs. The compound is also listed as a 'versatile small molecule scaffold' by CymitQuimica/Biosynth with a purity specification of minimum 95% .

Chemical Sourcing Quality Control Research Reagents Procurement

2-Bromo-4-(dimethylsulfamoyl)benzoic Acid: Evidence-Supported Research Applications


Orthogonal Bifunctional Building Block for Sequential Derivatization

The ortho-bromine and para-dimethylsulfamoyl substitution pattern provides two chemically distinct handles for sequential functionalization. The aryl bromide at C2 enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), while the carboxylic acid at C1 can undergo amidation or esterification independently. This orthogonal reactivity is not available in the 3-bromo-4-(dimethylsulfamoyl)benzoic acid isomer, where bromine and carboxyl are meta to each other, altering both steric accessibility and electronic conjugation . As noted in the CymitQuimica product description, this compound is characterized as a 'versatile small molecule scaffold' , making it suitable for combinatorial library synthesis and scaffold-hopping campaigns where the sulfamoyl group is retained for target engagement while the aryl bromide permits diversification.

Medicinal Chemistry Scaffold for cPLA2α Inhibitor Optimization

Recent work by Borecki et al. (2024) on N,N-disubstituted 4-sulfamoylbenzoic acid derivatives identified submicromolar inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the arachidonic acid cascade and inflammatory mediator production . The study systematically varied substitution on the sulfamoyl nitrogen and evaluated compounds in vesicle assays, water solubility measurements, and whole blood ex vivo assays. Notably, the authors reported that 'inhibitors with submicromolar inhibitory in vitro potency were found with favourable water solubility and selectivity' and that certain new compounds showed 'significantly improved water solubility' compared to the reference inhibitor giripladib . 2-Bromo-4-(dimethylsulfamoyl)benzoic acid serves as a direct precursor for this scaffold class, with the bromine providing a site for further diversification while the 4-dimethylsulfamoyl moiety is retained as the pharmacophoric element. The published SAR from this study indicates that modification at the bromine position via cross-coupling could yield derivatives with tunable cPLA2α inhibition and aqueous solubility.

Chemical Probe Development for Protein-Ligand Interaction Studies

The dimethylsulfamoyl benzoic acid scaffold has established utility in chemical biology probe development. The meta-bromo isomer (3-bromo-4-(dimethylsulfamoyl)benzoic acid) was reported in a 2022 ACS Chemical Biology study as a covalent probe for labeling cysteine residues in proteins, enabling precise interrogation of protein-ligand interactions . While the ortho-bromo substitution in 2-bromo-4-(dimethylsulfamoyl)benzoic acid presents a different electrophilic reactivity profile, this class-level precedent supports its potential application in developing site-selective covalent probes, particularly where alternative cysteine-labeling geometries are required. The ortho-positioning may offer distinct steric constraints for targeted labeling applications compared to the meta-isomer.

Synthesis of Sulfonamide-Based Therapeutics Targeting Inflammatory Pathways

Sulfamoylbenzoic acid derivatives have been investigated across multiple therapeutic areas including inflammation, metabolic disorders, and oncology. A patent application for 3-bromo-4-(dimethylsulfamoyl)benzoic acid disclosed its incorporation into NLRP3 inflammasome-targeting anti-inflammatory agents . Additionally, sulfamoyl heteroarylcarboxylic acids have been identified as promising metallo-β-lactamase inhibitors for combating bacterial carbapenem resistance . 2-Bromo-4-(dimethylsulfamoyl)benzoic acid offers a regioisomeric alternative to these established scaffolds, with the ortho-bromine providing a different vector for molecular elaboration. The Hamor and Loev (1966) anticonvulsant SAR further demonstrates that halogen position in sulfamoylbenzoates determines whether a compound will exhibit CNS activity or remain inactive, underscoring that regioisomers are not functionally interchangeable and each must be evaluated independently for specific therapeutic applications.

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